1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine
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Overview
Description
1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine is a chemical compound with the molecular formula C11H13NS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzothiophene.
Alkylation: The 3-methylbenzothiophene undergoes alkylation with an appropriate alkyl halide to introduce the ethan-1-amine group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-amine: A similar compound with an oxygen atom instead of sulfur.
1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-one: A ketone derivative of the compound.
Uniqueness: 1-(3-Methyl-1-benzothiophen-2-yl)ethan-1-amine is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs.
Properties
Molecular Formula |
C11H13NS |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-(3-methyl-1-benzothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C11H13NS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8H,12H2,1-2H3 |
InChI Key |
UXKMJXGBXBAIJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(C)N |
Origin of Product |
United States |
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